molecular formula C15H17ClN4O3S B2762944 2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)-4-methylthiazole-5-carboxamide CAS No. 941916-68-3

2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)-4-methylthiazole-5-carboxamide

Cat. No.: B2762944
CAS No.: 941916-68-3
M. Wt: 368.84
InChI Key: ADIKUJROBSMUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features:

  • A 4-methylthiazole-5-carboxamide core, which is critical for binding to biological targets.
  • An N-(2-methoxyethyl) group, contributing to solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-N-(2-methoxyethyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3S/c1-9-12(13(21)17-7-8-23-2)24-15(18-9)20-14(22)19-11-5-3-10(16)4-6-11/h3-6H,7-8H2,1-2H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIKUJROBSMUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)-4-methylthiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under basic conditions.

    Introduction of the Urea Moiety: The urea group is introduced by reacting the thiazole derivative with an isocyanate or by using a phosgene-based method.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the urea-thiazole intermediate.

    Methoxyethyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)-4-methylthiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the urea moiety to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)-4-methylthiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 8 ():
  • Structure : 2-(3-(4-Acetylphenyl)ureido)-N-(3,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide.
  • Key Differences :
    • Replaces the 4-chlorophenyl group with a 4-acetylphenyl moiety.
    • Substitutes the 2-methoxyethyl chain with a 3,4-dichlorobenzyl group.
  • Synthesis : Coupling of 3,4-dichloroaniline with 2-[3-(4-acetylphenyl)ureido]-4-methylthiazole-5-carboxylic acid using EDCI in pyridine .
  • Properties : Higher melting point (262–264°C) compared to analogs, suggesting enhanced crystallinity due to acetyl and dichlorobenzyl groups .
Compounds 1 and 2 ():
  • Structures: 1: (E)-2-(3-(4-(1-(2-Carbamoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide. 2: (E)-2-(3-(4-(1-(2-Carbamimidoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide.
  • Utilize 2,4-dichlorobenzyl instead of 2-methoxyethyl.
  • Synthesis: Reaction of 2-(3-(4-acetylphenyl)ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide with semicarbazide or aminoguanidine under acidic conditions .
Compound 3 ():
  • Structure : 4-Methyl-2-phenylthiazole-5-carbohydrazide.
  • Key Differences :
    • Lacks the ureido and methoxyethyl groups but includes a phenylthiazole carbohydrazide backbone.
  • Applications : Serves as a synthon for anticancer thiadiazole derivatives (e.g., compound 7b: IC50 = 1.61 ± 1.92 μg/mL against HepG-2 cells) .

Pharmacological and Physicochemical Comparisons

Compound Core Structure Key Substituents Melting Point (°C) Notable Bioactivity
Target Compound 4-Methylthiazole-5-carboxamide 3-(4-Chlorophenyl)ureido, N-(2-methoxyethyl) N/A Hypothesized antiviral/anticancer
Compound 8 () 4-Methylthiazole-5-carboxamide 3-(4-Acetylphenyl)ureido, N-(3,4-dichlorobenzyl) 262–264 Potential enzyme inhibition
Compound 1 () 4-Methylthiazole-5-carboxamide Hydrazone-modified phenyl, N-(2,4-dichlorobenzyl) N/A Enhanced target binding
Compound 7b () Thiadiazole 4-Methyl-2-phenylthiazole derivative N/A IC50 = 1.61 ± 1.92 μg/mL (HepG-2)
Key Observations:
  • Substituent Impact : The 3,4-dichlorobenzyl group in Compound 8 increases hydrophobicity and melting point compared to the target compound’s 2-methoxyethyl chain, which may improve metabolic stability but reduce solubility .
  • Bioactivity: Hydrazone modifications (Compounds 1 and 2) and thiadiazole derivatives () demonstrate that minor structural changes significantly alter anticancer potency .

Biological Activity

The compound 2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)-4-methylthiazole-5-carboxamide is a thiazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₇ClN₂OS
  • SMILES Notation : COCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Cl

The compound features a thiazole ring, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For example, compounds similar to the one have shown efficacy against various cancer cell lines.

  • Mechanism of Action : Thiazole derivatives often act by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for their effectiveness against multidrug-resistant (MDR) cancer cells .
  • Case Studies : In vitro studies demonstrated that related thiazole compounds could inhibit the growth of prostate and melanoma cancer xenografts, with treatment leading to a notable percentage of tumor control (T/C values ranging from 4% to 30%) .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar thiazole derivatives have been evaluated for their activity against various bacterial strains.

  • Efficacy : Compounds in this class have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The inhibition of bacterial DNA gyrase and topoisomerase IV has been identified as a key mechanism .

Anti-inflammatory Effects

Thiazole derivatives also exhibit anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation.

  • Research Findings : Studies have indicated that these compounds can downregulate pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Pharmacological Profile

Activity IC50 Values (µM) Cell Lines Tested
Anticancer0.004 - 47.73U937, B16-F10, PC-3, A375
Antimicrobial0.008 - 0.012S. aureus, E. faecalis
Anti-inflammatoryNot specifiedVarious cellular models

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)-4-methylthiazole-5-carboxamide?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.
  • Step 2 : Introduction of the urea moiety by reacting the thiazole intermediate with 4-chlorophenyl isocyanate under anhydrous conditions.
  • Step 3 : Coupling with 2-methoxyethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) to form the carboxamide group .
    Critical parameters include temperature control (0–5°C for cyclization, room temperature for coupling), solvent selection (DMF for solubility), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Yield optimization requires strict exclusion of moisture during urea formation .

Q. How can the structure-activity relationship (SAR) of this compound be systematically evaluated?

SAR studies should focus on:

  • Core modifications : Compare thiazole vs. oxazole or tetrazole analogs (e.g., 2-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-2H-tetrazole-5-carboxamide) to assess heterocycle impact on bioactivity .
  • Substituent effects : Vary the 4-chlorophenyl group (e.g., 3-chloro, 4-fluoro) and the methoxyethyl chain (e.g., phenethyl, hydroxyethyl) to evaluate electronic and steric contributions.
  • Functional group swaps : Replace the urea with thiourea or amide groups to probe hydrogen-bonding interactions.
    Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with computational docking (AutoDock Vina) to correlate structural changes with activity trends .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., thiazole C-2 vs. C-4 substitution) and urea linkage integrity.
  • HPLC-MS : Purity assessment (>95%) and molecular ion verification (expected [M+H]+: ~395 Da).
  • X-ray crystallography : Resolve conformational details (e.g., urea planarity, thiazole ring puckering) for target-binding insights .
  • FT-IR : Identify key functional groups (e.g., urea C=O stretch ~1680 cm⁻¹, thiazole C=N ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can target-specific binding mechanisms be elucidated for this compound?

  • Molecular docking : Use Schrödinger Suite or MOE to model interactions with hypothesized targets (e.g., kinases, GPCRs). Focus on urea-mediated hydrogen bonds with catalytic residues and thiazole π-π stacking with aromatic pockets .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) against purified recombinant proteins.
  • Cellular thermal shift assay (CETSA) : Validate target engagement in live cells by monitoring thermal stabilization of putative targets .

Q. How should contradictory bioactivity data from different assay models be resolved?

Example contradiction: High potency in enzyme assays (IC50 = 50 nM) but low efficacy in cell-based models (EC50 > 1 µM).

  • Hypothesis 1 : Poor cellular permeability due to the methoxyethyl group’s hydrophilicity. Test via PAMPA assay or Caco-2 monolayer transport .
  • Hypothesis 2 : Off-target effects masking efficacy. Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) or CRISPR-Cas9 knockout of suspected off-targets .
  • Hypothesis 3 : Metabolic instability. Conduct liver microsome assays (human/rodent) to identify degradation pathways .

Q. What strategies optimize in vivo pharmacokinetics without compromising target affinity?

  • Prodrug design : Mask the urea group with cleavable esters or carbamates to enhance oral bioavailability.
  • Formulation : Use lipid-based nanoparticles to improve solubility (logP ≈ 2.5 predicted).
  • Metabolic blocking : Introduce deuterium at labile positions (e.g., methoxyethyl CH2 groups) to slow CYP450-mediated oxidation .

Q. How can in vitro toxicity be minimized during lead optimization?

  • Mitochondrial toxicity screening : Measure oxygen consumption rate (OCR) via Seahorse XF Analyzer in HepG2 cells.
  • hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac risk (IC50 threshold > 10 µM).
  • Structural alerts : Replace the 4-chlorophenyl group with less electrophilic substituents (e.g., 4-cyano) to reduce reactive metabolite formation .

Methodological Guidelines

Q. What in vitro/in vivo models are appropriate for evaluating therapeutic potential?

  • Inflammation : LPS-induced TNF-α suppression in RAW 264.7 macrophages.
  • Oncology : Xenograft models (e.g., HCT-116 colon cancer) with dosing at 10–50 mg/kg/day.
  • Neurodegeneration : Aβ-induced neurotoxicity in SH-SY5Y cells, followed by transgenic mouse models (e.g., APP/PS1) .

Q. How should SAR data be computationally leveraged for derivative prioritization?

  • QSAR modeling : Use Random Forest or SVM algorithms trained on IC50 data (n > 50 compounds) to predict activity of virtual libraries.
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for urea vs. thiourea analogs with Desmond/Maestro .

Q. What are critical controls for ensuring assay reproducibility?

  • Positive controls : Staurosporine (apoptosis), Rotenone (mitochondrial toxicity).
  • Solvent controls : DMSO concentration ≤0.1% in all assays.
  • Batch consistency : Characterize three independent synthetic batches via NMR/HPLC to confirm structural homogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.